2,3,5-Piperazinetrione,6-ethyl-
Description
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Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
6-ethylpiperazine-2,3,5-trione |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-4(9)8-6(11)5(10)7-3/h3H,2H2,1H3,(H,7,10)(H,8,9,11) |
InChI Key |
WQAMXCDIEHUZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(=O)C(=O)N1 |
Origin of Product |
United States |
The Significance of the Piperazinetrione Core in Heterocyclic Chemistry
The piperazinetrione core, as exemplified by 2,3,5-Piperazinetrione, 6-ethyl-, represents a unique structural motif within the broader family of piperazine (B1678402) derivatives. Heterocyclic compounds are fundamental in medicinal chemistry, with a vast number of approved drugs containing such rings. nih.govnumberanalytics.com The inclusion of heteroatoms like nitrogen, oxygen, and sulfur can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its biological activity. nih.gov
The piperazine ring itself is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents, including antipsychotics, antidepressants, antihistamines, and anticancer drugs. rsc.orgwisdomlib.orgnih.gov The two nitrogen atoms in the piperazine ring provide sites for substitution, allowing for the fine-tuning of a compound's pharmacological profile. researchgate.net
Table 1: Key Structural Features of 2,3,5-Piperazinetrione, 6-ethyl-
| Feature | Description | Potential Significance |
| Piperazine Core | A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. | A well-established pharmacophore in medicinal chemistry, known to impart favorable pharmacokinetic properties. researchgate.net |
| Trione (B1666649) Functionality | Three carbonyl (C=O) groups at positions 2, 3, and 5. | Increases polarity and provides sites for hydrogen bonding and potential chemical modification. |
| Ethyl Group | An ethyl substituent at the 6-position. | Influences the steric and electronic environment of the ring, potentially affecting binding affinity and selectivity for biological targets. |
Historical Development of Research on Multicyclic Piperazine Derivatives
The exploration of piperazine (B1678402) and its derivatives has a rich history. Initially introduced as an antihelminthic agent, the versatility of the piperazine scaffold quickly became apparent to medicinal chemists. jetir.org Over the decades, extensive research has led to the development of numerous drugs containing the piperazine moiety. rsc.orgnih.gov
The synthesis of piperazine derivatives has evolved significantly, with modern methods allowing for a high degree of control over the substitution pattern on the ring. organic-chemistry.org Recent advances have focused on C-H functionalization, a powerful technique that enables the direct modification of the carbon atoms within the piperazine ring, opening up new avenues for creating structural diversity. doaj.orgnsf.govresearchwithnj.com The synthesis of multicyclic and highly substituted piperazines is an active area of research, driven by the quest for novel compounds with enhanced biological activity and improved pharmacokinetic properties. researchgate.net
While the broader class of piperazine derivatives has been extensively studied, specific research on piperazinetriones is less prevalent. The synthesis and properties of diketopiperazines are well-documented, but the trione (B1666649) derivatives represent a more specialized and less explored area of chemical space.
Current Research Gaps and Future Directions for 2,3,5 Piperazinetrione, 6 Ethyl Studies
Strategies for De Novo Synthesis of the Piperazinetrione Scaffold
The construction of the piperazinetrione ring system can be approached through several synthetic routes, primarily involving cyclization reactions, oxidative transformations, or the use of pre-functionalized precursors.
The formation of the related piperazine-2,5-dione ring is a well-established process that can serve as a foundation for constructing the tri-oxo scaffold. One common method is the cyclization of dipeptide esters or amides. This approach, however, would require subsequent oxidation to introduce the third carbonyl group.
A more direct approach would involve the cyclocondensation of appropriate acyclic precursors. For instance, the reaction between a 1,2-diamine and a derivative of oxalic acid could, in principle, lead to the formation of a 2,3-dioxopiperazine, which could then be further oxidized. Cyclocondensation reactions between 1,2-dicarbonyl compounds and 1,2-diamines are a common strategy for synthesizing pyrazinone and quinoxalinone cores and could be adapted for piperazinetrione synthesis. nih.gov
The direct oxidation of a pre-formed piperazine or piperazinedione ring is another plausible strategy. The challenge lies in the selective oxidation of the methylene (B1212753) carbons of the piperazine ring without cleaving the ring itself. Various oxidizing agents could be explored for this transformation. For instance, manganese(III) acetate (B1210297) (Mn(OAc)₃) has been utilized in oxidative radical cyclization reactions to synthesize piperazine-containing dihydrofuran compounds, demonstrating its utility in functionalizing the piperazine ring. nih.gov While not a direct oxidation to a ketone, this suggests that radical-based approaches could be a viable pathway.
Furthermore, the oxidation of N-substituted piperazines can lead to a variety of products, and controlling the reaction conditions would be crucial to favor the formation of the desired trione (B1666649).
The synthesis of the target molecule could also commence from acyclic precursors that already contain the necessary functionalities for cyclization into the piperazinetrione ring. A potential strategy involves the use of α-amino acids or their derivatives. For example, a suitably protected N-acylated α-amino acid could be coupled with another amino acid derivative, followed by cyclization and oxidation. The use of chiral amino acids as starting materials could also provide a route to enantiomerically pure 6-substituted piperazine-2-acetic acid esters, which could serve as versatile intermediates. nih.gov
Functionalization and Derivatization at the 6-ethyl Position and Ring Nitrogen Atoms
Once the piperazinetrione scaffold is obtained, the next critical step is the introduction of the ethyl group at the 6-position and the potential for further derivatization at the ring nitrogen atoms.
The direct and regioselective alkylation of a pre-formed piperazinetrione ring at a specific carbon atom is a significant synthetic hurdle. One potential, though complex, approach could be asymmetric lithiation. The asymmetric lithiation-trapping of N-Boc piperazines using s-BuLi/(-)-sparteine has been shown to be an effective method for the synthesis of enantiopure α-substituted piperazines. york.ac.uk This methodology allows for the direct functionalization of the piperazine ring at a carbon atom and could potentially be adapted for the introduction of an ethyl group at the 6-position of a piperazinetrione precursor. The success of this approach would depend on the stability of the piperazinetrione ring under the strongly basic conditions required for lithiation.
An alternative strategy would be to introduce the ethyl group at an earlier stage of the synthesis, for example, by starting with an α-amino acid that already contains the ethyl side chain, such as α-aminobutyric acid.
The synthesis of a library of substituted 2,3,5-piperazinetrione analogues would be of significant interest for exploring their potential applications. The methodologies described above could be extended to include a variety of substituents. For instance, by using different α-amino acids as starting materials, a range of 6-substituted analogues could be prepared. nih.gov
Furthermore, the nitrogen atoms of the piperazinetrione ring provide additional sites for functionalization. N,N'-disubstituted piperazines can be synthesized through reductive amination of piperazine or N-substituted piperazines. researchgate.net These methods could be applied to a 6-ethyl-2,3,5-piperazinetrione core to generate a diverse set of analogues with various substituents on the nitrogen atoms. The synthesis of N,N'-substituted piperazine and homopiperazine (B121016) derivatives has been explored for their interaction with N-methyl-D-aspartate (NMDA) receptors, highlighting the importance of N-substitution for biological activity. nih.gov
Stereocontrolled Synthesis of Enantiopure 2,3,5-Piperazinetrione, 6-ethyl-
Achieving stereocontrol in the synthesis of chiral piperazinetriones is a critical challenge. The introduction of a stereocenter at the C6 position, bearing an ethyl group, necessitates the use of asymmetric synthetic strategies to obtain enantiomerically pure products.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. In the context of piperazine derivatives, chiral auxiliaries can be temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. For the synthesis of enantiopure 6-substituted piperazin-2-ones, a related class of compounds, chiral α-amino acids have been employed as starting materials. rsc.org For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary. This approach involves the formation of a protected 2-oxopiperazine intermediate, where the stereochemistry is directed by the auxiliary. A similar strategy could hypothetically be adapted for 2,3,5-piperazinetrione, 6-ethyl-, where a chiral auxiliary derived from an amino acid is used to control the stereochemistry at the C6 position during the cyclization or a key bond-forming step.
Table 1: Examples of Chiral Auxiliaries in the Synthesis of Piperazine Derivatives
| Chiral Auxiliary | Application | Reference |
| (R)-(-)-Phenylglycinol | Asymmetric synthesis of (R)-(+)-2-methylpiperazine | nih.gov |
| Evans Oxazolidinone | Asymmetric alkylation to produce chiral centers | nih.gov |
This table presents examples of chiral auxiliaries used in the synthesis of related piperazine structures, illustrating the potential for application in 2,3,5-piperazinetrione synthesis.
Asymmetric Catalysis in Piperazinetrione Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. For piperazine and piperazinone scaffolds, several catalytic asymmetric methods have been developed. These include palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones to create α-tertiary stereocenters with high enantiomeric excess. nih.gov Furthermore, ruthenium-catalyzed asymmetric transfer hydrogenation of cyclic imines has been shown to be effective for the synthesis of 3-substituted morpholines and piperazines. researchgate.net
Adapting these catalytic systems for the stereocontrolled synthesis of 2,3,5-piperazinetrione, 6-ethyl- would likely involve the asymmetric transformation of a suitable prochiral precursor. For example, a catalytic asymmetric hydrogenation or alkylation of a dihydropiperazinetrione intermediate could establish the chiral center at the C6 position.
Table 2: Asymmetric Catalytic Methods for Piperazine and Related Heterocycles
| Catalytic System | Transformation | Key Features | Reference |
| Palladium/(S)-(CF₃)₃-t-BuPHOX | Decarboxylative allylic alkylation | Synthesis of enantioenriched tertiary piperazin-2-ones | nih.gov |
| Ruthenium/Ts-DPEN | Asymmetric transfer hydrogenation | High yields and enantiomeric excesses for 3-substituted morpholines and piperazines | researchgate.net |
| Rhodium/Chiral Ligand | Asymmetric reductive Heck reaction | Synthesis of enantioenriched 3-substituted tetrahydropyridines | nih.gov |
This table highlights relevant asymmetric catalytic systems that could potentially be applied to the synthesis of chiral 2,3,5-piperazinetriones.
Methodological Advancements in Piperazinetrione Synthesis
Recent advancements in synthetic methodology have focused on developing more efficient, environmentally benign, and cost-effective routes to complex molecules. These principles are applicable to the synthesis of piperazinetrione derivatives.
Transition Metal-Free Catalysis
While transition metal catalysis is a powerful tool, the development of metal-free alternatives is a growing area of research due to concerns about cost, toxicity, and metal contamination of products. For related heterocyclic systems, several transition-metal-free methods have been reported. For instance, the deconstructive lactamization of piperidines has been achieved without the use of transition metals. mdpi.com Additionally, cascade reactions, such as the azide-alkyne cycloaddition/oxetane ring-opening, have been developed for the transition-metal-free synthesis of triazole-fused piperazin-2-ones. nih.gov
For the synthesis of the 2,3,5-piperazinetrione core, a transition-metal-free cyclization strategy could be envisioned. This might involve the condensation of appropriate acyclic precursors under basic or acidic conditions, avoiding the need for metal catalysts.
Green Chemistry Principles in Piperazinetrione Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. For the synthesis of nitrogen-containing heterocycles like piperidones, green chemistry approaches have been successfully implemented. These often involve the use of water or other environmentally benign solvents, and can sometimes be performed under solvent-free conditions.
The synthesis of 2,3,5-piperazinetrione, 6-ethyl- could potentially be made greener by employing a one-pot, multicomponent reaction strategy. This would reduce the number of synthetic steps and purification procedures, leading to less waste generation. The use of catalytic methods, especially those that are metal-free, also aligns with green chemistry principles by reducing the reliance on hazardous and resource-intensive reagents.
In-depth Spectroscopic Analysis of 2,3,5-Piperazinetrione, 6-ethyl- Remains Elusive
A comprehensive review of scientific literature and chemical databases reveals a significant lack of available information regarding the advanced structural elucidation and spectroscopic characterization of the chemical compound 2,3,5-Piperazinetrione, 6-ethyl-. Despite extensive searches for detailed experimental data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies, specific findings for this particular molecule could not be located.
The inquiry sought to detail the application of various sophisticated analytical techniques for the comprehensive structural assignment of 2,3,5-Piperazinetrione, 6-ethyl-. This included one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR spectroscopy, as well as methods for elucidating its stereochemistry and conformational analysis through NOESY, chiral NMR, and dynamic NMR studies. Furthermore, the investigation aimed to cover the use of high-resolution mass spectrometry (HRESIMS) for molecular formula determination and tandem mass spectrometry for analyzing its fragmentation patterns.
While general methodologies for these techniques are well-established and widely published for other classes of compounds, including related heterocyclic structures, their specific application to 2,3,5-Piperazinetrione, 6-ethyl- is not documented in the accessible scientific literature. Research on similar but distinct molecules, such as piperazine-2,5-diones and various triazine derivatives, is available but does not provide the specific data required for a detailed analysis of the target compound.
Consequently, the creation of data tables for NMR and MS findings, as well as a detailed discussion of the research findings for each specified subsection of the proposed article, is not possible at this time due to the absence of primary data.
It is important to note that the lack of publicly available data does not necessarily indicate a lack of existence or importance of the compound, but rather that it may not have been a subject of published, in-depth spectroscopic analysis, or such studies may exist in proprietary databases or less accessible journals.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups within a molecule. By probing the quantized vibrational energy levels of molecular bonds, these methods provide a unique "fingerprint" of the compound. For 2,3,5-piperazinetrione, 6-ethyl-, the spectra would be dominated by the characteristic vibrations of the piperazinetrione ring and the appended ethyl group.
Due to the absence of direct experimental spectra for 6-ethyl-2,3,5-piperazinetrione, the analysis of the closely related and well-studied parent molecule, piperazine-2,5-dione (also known as cyclo(glycylglycyl) or DKP), provides a strong foundation for spectral interpretation. umich.edu The piperazine-2,5-dione structure contains the same core amide functionalities within a six-membered ring.
The key vibrational modes expected for 2,3,5-piperazinetrione, 6-ethyl- are:
N-H Stretching: The N-H stretching vibrations in secondary amides typically appear in the region of 3200-3400 cm⁻¹. In the solid state, extensive hydrogen bonding between molecules would lead to a broadening and shifting of these bands to lower wavenumbers. For instance, in solid piperazine-2,5-dione, a strong band is observed around 3200-3300 cm⁻¹. mdpi.comgre.ac.uk
C=O Stretching (Amide I): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic absorptions in the IR spectrum of amides, typically found between 1630 and 1680 cm⁻¹. In cyclic systems like piperazinetriones, coupling between the carbonyl groups can lead to multiple bands. For piperazine-2,5-dione, the amide I band is a strong feature in both IR and Raman spectra, often appearing around 1655-1680 cm⁻¹. umich.edugre.ac.uk The presence of three carbonyl groups in 2,3,5-piperazinetrione, 6-ethyl- would likely result in a complex, strong absorption pattern in this region.
N-H Bending and C-N Stretching (Amide II & III): The Amide II band, a mixture of N-H in-plane bending and C-N stretching, is typically found in the 1510-1570 cm⁻¹ range for secondary amides. The Amide III band, arising from a more complex mix of C-N stretching and N-H bending, appears in the 1250-1350 cm⁻¹ region. These bands are crucial for confirming the amide functionality.
C-H Stretching and Bending: The ethyl group would introduce characteristic C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H) and various bending (scissoring, wagging, twisting) vibrations in the 1370-1470 cm⁻¹ region.
Ring Vibrations: The piperazinetrione ring itself will have a series of skeletal vibrations (ring stretching and deformation modes) that contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).
An illustrative data table, based on the well-documented vibrational spectra of piperazine-2,5-dione, is provided below to approximate the expected spectral features for 2,3,5-Piperazinetrione, 6-ethyl-.
Table 1: Representative Vibrational Frequencies for Piperazinetrione Functional Groups (based on Piperazine-2,5-dione analog)
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H Stretch | 3200 - 3300 | Strong, Broad | Affected by hydrogen bonding in the solid state. |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium to Strong | From the ethyl group and CH at the 6-position. |
| C=O Stretch (Amide I) | 1650 - 1690 | Very Strong | Multiple bands expected due to three carbonyl groups. |
| N-H Bend (Amide II) | 1510 - 1570 | Medium to Strong | Coupled with C-N stretching. |
| CH₂ Bend (Scissoring) | 1420 - 1470 | Medium | From the ethyl group. |
| C-N Stretch (Amide III) | 1250 - 1350 | Medium | Mixed with other modes. |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Again, in the absence of specific crystallographic data for the title compound, we turn to its structural analogs. The crystal structure of piperazine-2,5-dione is well-established. researchgate.net It reveals a nearly planar six-membered diketopiperazine ring. mdpi.com However, substitutions on the ring can induce puckering. For instance, derivatives like N,N'-diacetyl-cyclo(Gly-Gly) adopt a boat conformation. researchgate.net
For 2,3,5-piperazinetrione, 6-ethyl-, X-ray analysis would reveal:
Ring Conformation: A key finding would be the conformation of the piperazinetrione ring. The presence of an sp³-hybridized carbon at the 6-position, bonded to an ethyl group, would likely force the ring into a non-planar conformation, such as a boat or a twisted-boat shape, to minimize steric strain.
Intermolecular Interactions: The analysis would elucidate the network of intermolecular hydrogen bonds. The N-H groups of the amide functionalities would act as hydrogen bond donors, while the carbonyl oxygens would serve as acceptors. This network is critical in defining the crystal packing and influences the physical properties of the compound, such as melting point and solubility.
Precise Molecular Dimensions: Crystallography would provide exact measurements of bond lengths and angles. For example, the C=O and C-N bond lengths within the amide groups would confirm their partial double-bond character, a hallmark of amide resonance.
A hypothetical table of crystallographic data, based on typical values for related cyclic dipeptides and piperazinediones, is presented below.
Table 2: Representative Crystallographic Data for a Substituted Piperazinetrione Analog
| Parameter | Representative Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | ~ 9.5 | Unit cell dimension. |
| b (Å) | ~ 10.0 | Unit cell dimension. |
| c (Å) | ~ 10.1 | Unit cell dimension. |
| β (°) | ~ 83 | Unit cell angle. |
| Z | 4 | Number of molecules per unit cell. |
| Ring Conformation | Boat or Twisted-Boat | Indicates deviation from planarity. |
| H-Bonding Motif | N-H···O=C | Primary interaction governing crystal packing. |
Theoretical and Computational Chemistry of 2,3,5 Piperazinetrione, 6 Ethyl
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals, electron density distribution, and related reactivity parameters.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2,3,5-Piperazinetrione, 6-ethyl-. DFT calculations can predict a variety of ground-state properties with high precision.
By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)), one can optimize the geometry of the molecule to find its most stable three-dimensional structure. scielo.br From this optimized geometry, key electronic properties can be calculated. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution and is crucial for understanding where the molecule is susceptible to electrophilic or nucleophilic attack. For 2,3,5-Piperazinetrione, 6-ethyl-, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups and a comparatively positive potential near the N-H protons and the ethyl group.
Furthermore, DFT is used to compute thermodynamic parameters such as the molecule's total energy, enthalpy, and Gibbs free energy. These values are essential for predicting the stability of different conformations and the feasibility of chemical reactions.
Table 1: Hypothetical DFT-Calculated Ground State Properties for 2,3,5-Piperazinetrione, 6-ethyl- (B3LYP/6-311+G(2d,p))
| Property | Calculated Value |
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| Polarizability | Z ų |
Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites for electrophilic attack, while the LUMO is the orbital that is most likely to accept an electron, indicating sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. scielo.br A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For 2,3,5-Piperazinetrione, 6-ethyl-, the HOMO is expected to be localized on the nitrogen and oxygen atoms, while the LUMO would likely be distributed over the carbonyl carbons.
From the HOMO and LUMO energies, various reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for 2,3,5-Piperazinetrione, 6-ethyl-
| Parameter | Formula | Hypothetical Value (eV) |
| HOMO Energy (EHOMO) | - | -6.5 |
| LUMO Energy (ELUMO) | - | -1.2 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |
| Global Electrophilicity (ω) | χ² / (2η) | 2.79 |
Note: These values are for illustrative purposes and represent typical ranges for organic molecules.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis
While QM methods are powerful, they can be computationally expensive for large systems or for exploring the vast conformational space of flexible molecules. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a computationally efficient alternative for such tasks.
The piperazinetrione ring, similar to the well-studied diketopiperazine ring, is not perfectly planar and can adopt various conformations, such as boat, chair, or twisted forms. baranlab.org The presence of the ethyl group at the C6 position introduces additional conformational flexibility.
Molecular mechanics force fields (e.g., AMBER, CHARMM) can be used to perform energy minimization and systematically search for the most stable conformers of 2,3,5-Piperazinetrione, 6-ethyl-. This process involves calculating the potential energy of the molecule as a function of its atomic coordinates and finding the geometries that correspond to energy minima.
Molecular dynamics simulations build upon this by simulating the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape. nih.govacs.org MD simulations can reveal how the molecule transitions between different conformations and the relative populations of these conformers in different environments (e.g., in a vacuum or in a solvent). For cyclic peptides, which share structural similarities, MD simulations have been instrumental in understanding their solution structures. nih.govacs.org
In the solid state, molecules of 2,3,5-Piperazinetrione, 6-ethyl- will pack in a crystal lattice, held together by various intermolecular forces. Understanding these interactions is crucial for predicting crystal structure and properties. mdpi.comrsc.org
MD simulations of a system containing multiple molecules can be used to analyze the nature and strength of these intermolecular interactions. For 2,3,5-Piperazinetrione, 6-ethyl-, key interactions would likely include hydrogen bonds involving the N-H groups and the carbonyl oxygens, as well as van der Waals interactions involving the ethyl group and the heterocyclic ring. The analysis of radial distribution functions and the calculation of interaction energies from MD simulations can provide quantitative insights into the packing and stability of the crystalline form. nih.gov
Computational Prediction of Spectroscopic Parameters
Computational methods are also invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. DFT and other quantum chemical methods can be used to calculate parameters that correlate with experimental spectra. nih.gov
For instance, the calculation of vibrational frequencies can help in the assignment of peaks in an infrared (IR) spectrum. While the raw calculated frequencies often deviate from experimental values due to the harmonic approximation, they can be scaled to provide a good match. nih.gov
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed by calculating the magnetic shielding tensors for each nucleus. These theoretical predictions can be a powerful tool for structure elucidation, especially for complex molecules where spectral interpretation is challenging. nih.gov Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. rsc.org
Table 3: Hypothetical Computationally Predicted Spectroscopic Data for 2,3,5-Piperazinetrione, 6-ethyl-
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
| Infrared (IR) Spectroscopy | C=O Stretch Frequency | 1750-1780 cm⁻¹ |
| ¹³C NMR Spectroscopy | Carbonyl Carbon Chemical Shift | 160-170 ppm |
| UV-Vis Spectroscopy | λmax | ~220 nm |
Note: These are illustrative predictions based on the functional groups present in the molecule.
NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry, particularly through the use of Density Functional Theory (DFT), allows for the a priori prediction of ¹H and ¹³C NMR chemical shifts.
The standard methodology for predicting the NMR chemical shifts of 2,3,5-Piperazinetrione, 6-ethyl- would involve a multi-step computational protocol. Initially, the 3D geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). This step is crucial as the calculated chemical shifts are highly dependent on the accuracy of the optimized molecular structure.
Following geometry optimization, the NMR shielding tensors are calculated for the optimized structure using the Gauge-Independent Atomic Orbital (GIAO) method. The isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The relationship is given by: δ_sample = σ_ref - σ_sample.
While no specific experimental or computational NMR data for 2,3,5-Piperazinetrione, 6-ethyl- is available in the reviewed literature, the expected chemical shifts can be estimated based on the functional groups present. The following table provides a hypothetical representation of predicted ¹H and ¹³C NMR chemical shifts for illustrative purposes.
Table 1: Hypothetical Predicted NMR Chemical Shifts for 2,3,5-Piperazinetrione, 6-ethyl- (Note: These values are illustrative examples and not based on published experimental or computational data.)
¹H NMR| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| H (N-H) | 8.0 - 9.5 |
| H (α-CH) | 4.0 - 4.5 |
| H (CH₂) | 2.1 - 2.6 |
¹³C NMR
| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| C (C=O) | 160 - 175 |
| C (α-CH) | 50 - 60 |
| C (CH₂) | 25 - 35 |
| C (CH₃) | 10 - 15 |
Validation of these predicted shifts would require comparison with experimentally obtained NMR spectra. A strong correlation between the predicted and experimental values would confirm the accuracy of the computational model and the assigned structure.
Vibrational Frequency Calculations
The process for calculating the vibrational frequencies of 2,3,5-Piperazinetrione, 6-ethyl- is initiated with the same geometry optimization step as for NMR predictions. Once the optimized geometry at a minimum on the potential energy surface is confirmed (i.e., no imaginary frequencies), the harmonic vibrational frequencies are calculated. This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. The choice of scaling factor is dependent on the level of theory used.
A detailed analysis of the calculated vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's constituent atoms. For 2,3,5-Piperazinetrione, 6-ethyl-, key vibrational modes would include the N-H stretches, C=O stretches of the carbonyl groups, and various C-H and C-N vibrations.
Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for 2,3,5-Piperazinetrione, 6-ethyl- (Note: These values are illustrative examples and not based on published experimental or computational data.)
| Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |
|---|---|---|
| 3300 - 3400 | ν(N-H) | N-H stretching |
| 2950 - 3000 | ν(C-H) | C-H stretching (ethyl) |
| 1700 - 1750 | ν(C=O) | Carbonyl stretching |
| 1450 - 1550 | δ(N-H) | N-H bending |
| 1350 - 1450 | δ(C-H) | C-H bending (ethyl) |
Computational Elucidation of Reaction Mechanisms Involving the Piperazinetrione Core
Computational chemistry is a powerful tool for investigating the reaction mechanisms of organic molecules, providing insights into transition states, reaction intermediates, and energy barriers. For the piperazinetrione core, computational studies can elucidate the pathways of various reactions, such as nucleophilic additions, ring-opening reactions, or modifications of the side chains.
The study of a reaction mechanism typically involves mapping the potential energy surface (PES) of the reaction. This is done by identifying the structures of the reactants, transition states, intermediates, and products. Transition state structures are located using optimization algorithms designed to find saddle points on the PES. The intrinsic reaction coordinate (IRC) method is then often used to confirm that the located transition state connects the desired reactants and products.
For instance, a computational study on the hydrolysis of the piperazinetrione ring would involve modeling the approach of a water molecule, the nucleophilic attack on a carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent bond cleavages. The calculated activation energies for each step would reveal the rate-determining step of the reaction. While no specific studies on the reaction mechanisms of 2,3,5-Piperazinetrione, 6-ethyl- have been reported, research on analogous systems like pyrrolidinedione derivatives has demonstrated the utility of these computational approaches in understanding complex reaction pathways, including Michael additions and rearrangements. rsc.orgresearchgate.net
The insights gained from such computational studies are crucial for designing new synthetic routes and for understanding the chemical stability and reactivity of the piperazinetrione core.
Biosynthetic Pathways and Natural Occurrence of Piperazinetrione Derivatives
Natural Abundance of Piperazinetriones in Microorganisms
The discovery of piperazinetriones in microbial cultures has often been the result of screening programs aimed at identifying new bioactive compounds. These efforts have unveiled a surprising diversity of structures, highlighting the metabolic versatility of the producing organisms.
Piperazinetriones have been isolated from various fungal and actinomycete species, often from unique environmental niches such as marine sediments. nih.gov For instance, a marine-derived Streptomyces sp. was found to produce two new piperazinetriones, alongside other known secondary metabolites. nih.gov The isolation process typically involves cultivation of the microorganism on a suitable medium, followed by extraction of the bioactive compounds from the culture broth or mycelium using organic solvents like ethyl acetate (B1210297). usp.bracs.org Subsequent chromatographic techniques are then employed to purify the individual compounds. The characterization of these isolates relies heavily on spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and various Nuclear Magnetic Resonance (NMR) techniques. nih.gov
Table 1: Selected Piperazinetrione-Producing Microorganisms
| Microorganism Strain | Environment | Isolated Piperazinetriones | Reference |
| Streptomyces sp. SMS636 | Marine Sediment | Lansai E and F | nih.gov |
| Aspergillus and Penicillium species | Terrestrial | Various derivatives |
This table is illustrative and based on general findings in the field.
The structural diversity of naturally occurring piperazinetriones is significant. nih.gov These variations often arise from different substituents on the core piperazinetrione scaffold. This diversity is a result of the promiscuity of the biosynthetic enzymes and the availability of different precursor molecules. The array of known piperazinetriones includes compounds with various alkyl and aryl side chains, as well as those with more complex modifications. nih.gov
Chemical Reactivity and Transformation Mechanisms of 2,3,5 Piperazinetrione, 6 Ethyl
Hydrolytic Stability and Degradation Pathways
The piperazinetrione ring contains multiple sites susceptible to hydrolysis, primarily the amide bonds. The stability of the compound is highly dependent on pH. Under both acidic and alkaline conditions, the ring is prone to opening.
Under neutral or alkaline conditions, the degradation likely proceeds through the formation of a cyclic imide intermediate. nih.gov Hydroxide ions can attack the carbonyl carbons, leading to the cleavage of one of the amide bonds and the formation of a carboxylate and an amide group. Subsequent intramolecular cyclization can occur, followed by hydrolysis of the imide to yield different ring-opened products. nih.gov
In acidic media, the degradation pathway is expected to involve the direct hydrolysis of the amide bonds. nih.gov Protonation of the carbonyl oxygen atoms would activate the carbonyl carbons toward nucleophilic attack by water. This process would lead to the formation of dicarboxylic acid and amino acid derivatives.
The rate of hydrolysis is influenced by the steric and electronic effects of the substituents on the ring. The presence of the ethyl group at the 6-position may sterically hinder the approach of a nucleophile to the adjacent carbonyl group, potentially slowing the rate of hydrolysis at that site compared to the other carbonyl groups.
Table 1: Predicted Hydrolytic Degradation of 2,3,5-Piperazinetrione, 6-ethyl-
| Condition | Proposed Mechanism | Primary Products |
| Acidic (H₃O⁺) | Direct hydrolysis of amide bonds | Ring-opened dicarboxylic acid and amino acid derivatives |
| Neutral/Alkaline (H₂O/OH⁻) | Ring-opening via cyclic imide intermediate | Mixture of isoaspartate-like and aspartate-like structures |
Electrophilic and Nucleophilic Substitution Reactions on the Ring System
The electron-poor nature of the piperazinetrione ring, due to the presence of three electron-withdrawing carbonyl groups, deactivates it towards electrophilic substitution. organicchemistrytutor.com Therefore, reactions such as nitration or halogenation are not expected to occur readily on the ring itself.
Conversely, the carbonyl carbons are electrophilic and are primary sites for nucleophilic attack. Strong nucleophiles can react at these positions, potentially leading to ring-opening or substitution. For instance, reaction with primary amines could lead to the formation of amides, while reaction with alkoxides could yield esters after ring cleavage.
Nucleophilic substitution could also be possible at the α-carbon positions (C-6) if a suitable leaving group is present, though this is less likely without prior functionalization. The acidity of the α-protons at the C-6 position is increased by the adjacent carbonyl groups, allowing for deprotonation by a strong base to form an enolate. This enolate could then react with electrophiles.
Table 2: Potential Substitution Reactions
| Reaction Type | Reagent | Potential Product |
| Nucleophilic Acyl Substitution | Amines (R-NH₂) | Ring-opened amides |
| Nucleophilic Acyl Substitution | Alcohols (R-OH) | Ring-opened esters |
| Alkylation (via enolate) | Base, then Alkyl Halide (R-X) | 6-alkyl, 6-ethyl-2,3,5-piperazinetrione |
Redox Chemistry of the Piperazinetrione Moiety
The piperazinetrione moiety possesses both oxidizable and reducible sites. The presence of multiple carbonyl groups suggests that the compound can be reduced. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) could potentially reduce one or more of the carbonyl groups to hydroxyl groups, yielding various piperidinol derivatives.
The nitrogen atoms in the ring are in a relatively oxidized state. While oxidation of the carbon skeleton is difficult due to the presence of the carbonyl groups, the nitrogen atoms could potentially be oxidized further under harsh conditions, although this is generally not a favorable process. More likely, the ring system could be susceptible to reductive cleavage.
Table 3: Predicted Redox Reactions
| Reaction Type | Reagent | Potential Outcome |
| Reduction | NaBH₄, LiAlH₄, or H₂/catalyst | Reduction of one or more carbonyls to hydroxyl groups |
| Oxidation | Strong oxidizing agents | Likely leads to decomposition |
Rearrangement Reactions and Fragmentation Processes
Substituted cyclic carbonyl compounds can undergo various rearrangement reactions. slideshare.net For example, under specific basic conditions, a Favorskii-type rearrangement could potentially occur, leading to ring contraction. Other rearrangements, such as the Wolff rearrangement, might be possible if a diazoketone precursor is formed. libretexts.org
In the context of mass spectrometry, 2,3,5-piperazinetrione, 6-ethyl- would be expected to undergo characteristic fragmentation. youtube.com The molecular ion would be observed, and key fragmentation pathways would likely involve:
Loss of the ethyl group: Cleavage of the C-C bond adjacent to the ring would result in a fragment corresponding to the loss of a C₂H₅ radical.
Decarbonylation: Loss of one or more molecules of carbon monoxide (CO) is a common fragmentation pathway for carbonyl compounds.
Ring Cleavage: Fragmentation of the piperazinetrione ring itself, breaking across the amide bonds, would lead to various smaller charged fragments.
Table 4: Predicted Major Mass Spectrometry Fragments
| m/z | Identity |
| [M]+ | Molecular ion |
| [M - 29]+ | Loss of ethyl group (•C₂H₅) |
| [M - 28]+ | Loss of carbon monoxide (CO) |
| [M - 57]+ | Loss of ethyl group and carbon monoxide |
Structure Activity Relationship Sar Studies of 2,3,5 Piperazinetrione, 6 Ethyl Analogues in Chemical Biology Research
Rational Design and Synthesis of Mechanistic Probes Based on the Piperazinetrione Scaffold
The rational design of mechanistic probes centered on the piperazinetrione scaffold is a key strategy in chemical biology for elucidating complex biological pathways. The inherent structural features of the piperazinetrione ring system, including its hydrogen bond donors and acceptors, provide a versatile framework for creating probes that can interact with specific biological targets. The synthesis of these probes often involves multi-step processes, starting from readily available precursors.
For instance, the synthesis of a 6-substituted piperazinetrione, such as the 6-ethyl derivative, can be achieved through a cyclization reaction of an appropriately substituted ethylenediamine (B42938) derivative with an oxalic acid derivative. Further modifications to the piperazinetrione core can be made to incorporate reporter groups, such as fluorescent tags or biotin (B1667282), enabling the detection and isolation of target proteins.
The design process is often guided by computational modeling and structural biology data. nih.govnih.gov By understanding the three-dimensional structure of the target protein's binding site, researchers can design piperazinetrione-based probes with optimized shapes and electronic properties for high-affinity and selective binding. nih.govnih.gov This structure-based design approach has been successfully applied to other nitrogen-containing heterocycles, such as piperazinones and imidazolidinones, in the development of potent enzyme inhibitors. nih.gov
Systematic Structural Modifications and Their Impact on Molecular Interactions
Systematic structural modifications of 2,3,5-Piperazinetrione, 6-ethyl- analogues are essential for understanding their SAR and for optimizing their biological activity. These modifications can be broadly categorized into three areas: alteration of the substituent at the 6-position, modification of the piperazinetrione ring itself, and substitution at the nitrogen atoms.
The nature of the substituent at the 6-position has a profound impact on the molecule's interaction with its biological target. By varying the size, lipophilicity, and electronic properties of this substituent, researchers can fine-tune the binding affinity and selectivity of the compound. For example, replacing the ethyl group with larger alkyl or aryl groups can lead to enhanced van der Waals interactions with hydrophobic pockets in the target protein. Conversely, introducing polar functional groups can facilitate hydrogen bonding interactions.
Substitutions at the nitrogen atoms of the piperazinetrione ring provide another avenue for structural diversification. These positions can be functionalized with a variety of groups to modulate the compound's physicochemical properties, such as its solubility and cell permeability.
The following table summarizes the impact of hypothetical systematic structural modifications on the binding affinity of 2,3,5-Piperazinetrione, 6-ethyl- analogues for a generic protein target.
| Modification | Rationale | Predicted Impact on Binding Affinity (IC50) |
| Replacement of 6-ethyl with 6-propyl | Increased hydrophobic interactions | Lower IC50 (higher affinity) |
| Replacement of 6-ethyl with 6-hydroxymethyl | Introduction of a hydrogen bond donor | Lower IC50 (higher affinity) |
| Methylation of N1 | Increased lipophilicity | Variable, depends on target |
| Phenyl substitution at N4 | Introduction of a bulky group | Higher IC50 (lower affinity) |
Chemoinformatic Analysis of Piperazinetrione Chemical Space for Research Leads
Chemoinformatic analysis plays a pivotal role in navigating the vast chemical space of piperazinetrione derivatives to identify promising research leads. whiterose.ac.ukrsc.org By employing computational tools and algorithms, researchers can analyze large virtual libraries of these compounds and prioritize a smaller, more manageable set for synthesis and experimental testing. whiterose.ac.ukrsc.orgnih.gov
One of the key applications of chemoinformatics in this context is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By calculating molecular descriptors such as molecular weight, lipophilicity (logP), and polar surface area, it is possible to estimate the drug-likeness of a compound and its potential for oral bioavailability. This in silico filtering helps to eliminate compounds with unfavorable pharmacokinetic profiles early in the discovery process.
Furthermore, chemoinformatic methods can be used to assess the three-dimensionality of the piperazinetrione chemical space. whiterose.ac.ukrsc.org Analysis of molecular shape and conformation can reveal novel scaffolds with desirable geometric properties for targeting specific protein families. nih.gov Techniques such as principal component analysis (PCA) can be used to visualize and explore the chemical space, identifying clusters of compounds with similar properties. nih.gov
Virtual screening is another powerful chemoinformatic approach for identifying research leads. This involves docking a library of piperazinetrione derivatives into the binding site of a target protein and scoring their predicted binding affinities. This allows for the rapid identification of potential hits that can then be synthesized and evaluated experimentally.
Development of 2,3,5-Piperazinetrione Derivatives as Tools for Target Identification
The development of 2,3,5-piperazinetrione derivatives as chemical tools is a promising strategy for identifying and validating novel drug targets. These compounds can be designed as selective inhibitors or probes for specific proteins, enabling the study of their biological function in a cellular context.
One approach is to develop piperazinetrione-based affinity probes. These probes consist of the piperazinetrione scaffold linked to a reactive group and a reporter tag. The piperazinetrione moiety provides binding affinity for the target protein, while the reactive group forms a covalent bond with a nearby amino acid residue. The reporter tag then allows for the detection and identification of the labeled protein.
Piperazinetrione derivatives can also be employed in activity-based protein profiling (ABPP). This technique uses chemical probes that react with the active site of a specific class of enzymes. By designing piperazinetrione-based probes that target a particular enzyme family, researchers can profile the activity of these enzymes in complex biological samples and identify changes in their activity associated with disease states.
The versatility of the piperazinetrione scaffold makes it an attractive starting point for the development of a wide range of chemical tools for target identification and validation. nih.govnih.govmdpi.com The insights gained from these studies can pave the way for the discovery of new therapeutic agents.
Advanced Analytical Methodologies for Detection and Quantification of 2,3,5 Piperazinetrione, 6 Ethyl
Chromatographic Separation Techniques
Chromatography is an indispensable tool in chemical analysis, providing the means to separate complex mixtures into their individual components. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as its polarity, volatility, and molecular weight.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as the principal method for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like 2,3,5-Piperazinetrione, 6-ethyl-. The technique's versatility allows for the development of specific methods to resolve the target compound from starting materials, by-products, and degradation products.
A typical reversed-phase HPLC (RP-HPLC) method would be the primary choice, utilizing a non-polar stationary phase (such as C18 or C8) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a range of polarities.
Method Parameters for HPLC Analysis of 2,3,5-Piperazinetrione, 6-ethyl-:
| Parameter | Typical Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Under these conditions, 2,3,5-Piperazinetrione, 6-ethyl- would be expected to elute at a specific retention time, allowing for its quantification against a standard curve. The peak area's proportionality to concentration forms the basis of quantitative analysis. Purity is assessed by observing the presence of other peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While 2,3,5-Piperazinetrione, 6-ethyl- itself is likely to have low volatility and may not be directly suitable for Gas Chromatography (GC), GC-MS can be a powerful tool for its analysis following a derivatization step. Derivatization is a chemical modification to make the analyte more volatile and thermally stable. Common derivatization agents for compounds containing N-H groups, such as piperazinetriones, include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents.
The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the Mass Spectrometer (MS), which provides mass-to-charge ratio information, leading to structural elucidation and confirmation of identity. The fragmentation pattern observed in the mass spectrum serves as a chemical fingerprint for the compound.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine two or more analytical methods, offer enhanced selectivity and sensitivity, making them ideal for the analysis of complex samples.
LC-MS/MS for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This method is particularly valuable for trace-level quantification of 2,3,5-Piperazinetrione, 6-ethyl- in complex matrices such as biological fluids.
In LC-MS/MS, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting ions are directed into the first mass analyzer, where an ion of a specific mass-to-charge ratio (the precursor ion) is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, allowing for very low detection limits.
This technique is also the gold standard for metabolite profiling, enabling the identification and quantification of the metabolic products of 2,3,5-Piperazinetrione, 6-ethyl- in in-vitro and in-vivo studies.
Illustrative LC-MS/MS Transitions for 2,3,5-Piperazinetrione, 6-ethyl-:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2,3,5-Piperazinetrione, 6-ethyl- | [M+H]⁺ | Fragment 1 | 15 |
| [M+H]⁺ | Fragment 2 | 25 | |
| Metabolite 1 (e.g., Hydroxylated) | [M+H]⁺ | Fragment A | 20 |
| [M+H]⁺ | Fragment B | 30 |
Capillary Electrophoresis-Mass Spectrometry
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful hyphenated technique that separates compounds based on their charge-to-size ratio in an electric field. CE offers very high separation efficiency and is particularly well-suited for the analysis of charged and highly polar compounds. When coupled with a mass spectrometer, CE-MS provides both separation and structural information.
For a compound like 2,3,5-Piperazinetrione, 6-ethyl-, CE-MS could be advantageous if it possesses ionizable groups or for the analysis of its charged metabolites. The technique requires very small sample volumes and can provide rapid analysis times.
Spectrophotometric and Spectrofluorometric Assays for Detection
Spectrophotometric and spectrofluorometric assays are often used for the rapid and high-throughput screening of compounds. These methods are based on the absorption or emission of light by the analyte.
For 2,3,5-Piperazinetrione, 6-ethyl- to be analyzed by UV-Visible spectrophotometry, it must possess a chromophore that absorbs light in the ultraviolet or visible range. The amount of light absorbed at a specific wavelength is proportional to the concentration of the compound, as described by the Beer-Lambert law. While less specific than chromatographic methods, spectrophotometric assays can be useful for preliminary quantification and for applications like dissolution testing.
Spectrofluorometry is a more sensitive technique that measures the fluorescence emitted by a compound after it has absorbed light. If 2,3,5-Piperazinetrione, 6-ethyl- is naturally fluorescent or can be derivatized with a fluorescent tag, this method can provide very low detection limits. The specificity can be enhanced by carefully selecting the excitation and emission wavelengths.
Future Directions and Emerging Research Avenues for 2,3,5 Piperazinetrione, 6 Ethyl
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like 6-ethyl-2,3,5-piperazinetrione can be optimized through the adoption of flow chemistry. This technique offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity compared to traditional batch methods. mdpi.com The continuous nature of flow synthesis allows for safer handling of potentially hazardous intermediates and facilitates scalability, which is crucial for industrial applications. mdpi.com
Automated synthesis platforms, guided by algorithms, can rapidly explore a wide range of reaction conditions to identify the optimal synthetic route for 6-ethyl-2,3,5-piperazinetrione and its derivatives. This high-throughput approach can accelerate the discovery of novel compounds with desired properties. The integration of real-time analytical techniques, such as spectroscopy, within these automated systems can provide immediate feedback for process optimization.
A key advantage of flow chemistry is the enhanced safety profile, particularly when dealing with exothermic reactions or unstable intermediates. mdpi.com The small reaction volumes within the flow reactor minimize the risks associated with thermal runaways. Furthermore, the precise control over stoichiometry and mixing can reduce the formation of byproducts, simplifying purification processes. The development of a robust flow synthesis protocol for 6-ethyl-2,3,5-piperazinetrione would be a significant step towards its large-scale production and subsequent application in various fields.
Exploration of Novel Supramolecular Chemistry Based on the Piperazinetrione Motif
The piperazinetrione core of 6-ethyl-2,3,5-piperazinetrione presents a rich platform for the development of novel supramolecular assemblies. The hydrogen bond donors and acceptors on the piperazinetrione ring can direct the formation of intricate, well-defined architectures such as cages, polymers, and gels. The ethyl group at the 6-position can be strategically modified to introduce additional recognition sites or to tune the solubility and packing of the resulting supramolecular structures.
The study of these assemblies can be approached through a combination of experimental techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and microscopy. These methods provide detailed insights into the three-dimensional arrangement of the molecules and the nature of the intermolecular interactions that hold them together. Understanding these principles is key to designing materials with tailored properties.
The potential applications of such supramolecular materials are vast, ranging from drug delivery systems, where the assembly can encapsulate and release a therapeutic agent, to sensors, where the binding of an analyte induces a measurable change in the material's properties. The modular nature of the piperazinetrione scaffold allows for the systematic variation of its substituents to fine-tune the properties of the resulting supramolecular materials for specific applications.
Development of Advanced Computational Models for Predictive Research
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like 6-ethyl-2,3,5-piperazinetrione, thereby guiding experimental research and reducing the need for costly and time-consuming trial-and-error approaches. nih.gov Methods such as density functional theory (DFT) and molecular dynamics (MD) simulations can be employed to study the electronic structure, conformation, and reactivity of the molecule. nih.gov
These computational models can be used to predict a wide range of properties, including spectroscopic signatures, binding affinities to biological targets, and the stability of different conformations. nih.gov For instance, docking studies can simulate the interaction of 6-ethyl-2,3,5-piperazinetrione with the active site of a protein, providing insights into its potential as a drug candidate. nih.gov MD simulations can reveal the dynamic behavior of the molecule and its interactions with its environment over time. nih.gov
The accuracy of these predictions is continually improving with the development of more sophisticated algorithms and the increasing availability of high-performance computing resources. The integration of machine learning techniques with these computational models has the potential to further accelerate the discovery process by identifying patterns and relationships in large datasets of chemical information. nih.gov
Table 1: Computational Methods in Predictive Research for Piperazinetrione Derivatives
| Computational Method | Application in Piperazinetrione Research | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity | Spectroscopic data, reaction energies |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Conformational stability, binding free energies |
| Docking | Prediction of binding mode to a target protein | Binding affinity, protein-ligand interactions |
Potential Applications as Scaffolds in Material Science and Polymer Chemistry Research
The rigid and well-defined structure of the piperazinetrione ring makes it an attractive building block for the creation of novel materials and polymers. By incorporating this scaffold into polymer chains, it is possible to create materials with enhanced thermal stability, mechanical strength, and specific optical or electronic properties. The ethyl group at the 6-position can be functionalized to serve as a point of attachment for polymerization or for cross-linking polymer chains.
The synthesis of piperazinetrione-containing polymers can be achieved through various polymerization techniques, such as polycondensation or ring-opening polymerization. The properties of the resulting polymers can be tailored by varying the comonomers used in the polymerization process. For example, the incorporation of flexible linkers can lead to the formation of elastomers, while the use of rigid comonomers can result in high-strength plastics.
Potential applications for these novel materials include high-performance coatings, advanced composites, and functional membranes. The ability to precisely control the chemical structure of the piperazinetrione scaffold allows for the fine-tuning of the material's properties to meet the demands of specific applications. Further research in this area could lead to the development of a new class of materials with unique and valuable characteristics.
Role as a Chemical Biology Research Tool for Protein-Ligand Interactions
The 6-ethyl-2,3,5-piperazinetrione scaffold can be utilized as a versatile tool in chemical biology for probing the intricate interactions between proteins and small molecules. nih.gov By attaching a photoreactive group and a reporter tag to the piperazinetrione core, it can be converted into a photoaffinity probe. unimi.it Such probes can be used to identify the binding partners of a compound within a complex biological system, a process known as target deconvolution. unimi.it
Upon photoactivation, the photoreactive group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification using techniques such as mass spectrometry. The reporter tag, often an alkyne or an azide, facilitates the attachment of a fluorescent dye or a biotin (B1667282) molecule for visualization and purification. unimi.it This approach can provide invaluable information about the mechanism of action of a drug or a bioactive compound.
Furthermore, the piperazinetrione scaffold can be used to construct focused libraries of compounds for screening against specific protein targets. By systematically varying the substituents on the piperazinetrione ring, it is possible to explore the structure-activity relationship (SAR) and identify the key features required for high-affinity binding. This information can then be used to design more potent and selective inhibitors or activators of the target protein. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,3,5-Piperazinetrione, 6-ethyl- |
| 2,3,5-Trimethyl-6-ethylpyrazine |
| 6-Ethyl-2,3,5-trimethylnonane |
| Arginine |
| Azide |
| Biotin |
| Haloperidol |
| Lysine |
| Sildenafil |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
